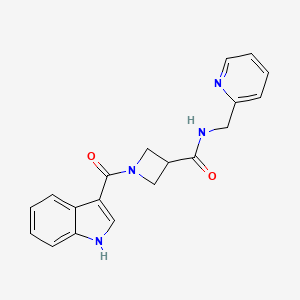

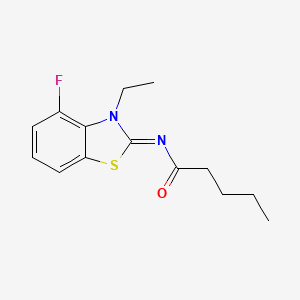

![molecular formula C17H24N2O5 B2427551 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1251547-24-6](/img/structure/B2427551.png)

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea, also known as DNMDP, is a small molecule compound that has gained attention in the scientific community due to its potential applications in medical research. DNMDP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

Three-Component Synthesis : The compound has been utilized in three-component synthesis processes. For instance, Lisovenko, Dryahlov, and Dmitriev (2016) described a method involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine to produce methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids (Lisovenko, Dryahlov, & Dmitriev, 2016).

Synthesis of Bispiroheterocyclic Systems : Al-Ahmadi (1996) reported the reaction of related compounds with various agents like hydrazines, hydroxylamine, urea, and thiourea derivatives, leading to the formation of bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones, with noted antimicrobial activities (Al-Ahmadi, 1996).

Metal Complex Synthesis : Canpolat and Kaya (2004) synthesized two vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl structure and explored their metal complexes with CoII, NiII, CuII, and ZnII. This study highlights the compound's utility in forming complex metal-ligand structures (Canpolat & Kaya, 2004).

Role in Pheromone Synthesis : Francke and Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to systematic studies on spirocyclic ketals like 1,6-dioxaspiro[4.4]nonanes (Francke & Reith, 1979).

Organic Reactions Involving Manganese(III) Acetate : Ito, Nishino, and Kurosawa (1983) explored the reaction of olefins with malonic acid in the presence of manganese(III) acetate, producing compounds like 3,3,8,8-tetraphenyl-2,7-dioxaspiro[4.4]nonane-1,6-dione, showcasing the compound's reactivity and potential in organic synthesis (Ito, Nishino, & Kurosawa, 1983).

Pharmaceutical and Medicinal Chemistry Applications

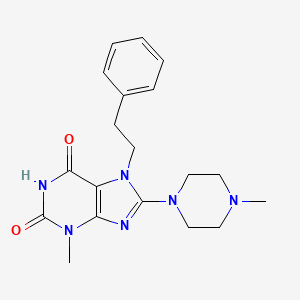

Anticancer Agent Synthesis : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This demonstrates the compound's significance in developing new anticancer agents (Feng et al., 2020).

Synthesis of Novel Derivatives for Biological Applications : Kuroyan, Pogosyan, and Grigoryan (1995) transformed diethyl esters into acid chlorides and chloromethyl ketones, leading to the synthesis of novel derivatives with potential biological applications (Kuroyan, Pogosyan, & Grigoryan, 1995).

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-21-14-7-5-6-13(15(14)22-2)19-16(20)18-10-12-11-23-17(24-12)8-3-4-9-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHWCKOBXHOYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)